Guanylurea phosphate
Description
Overview of Guanylurea (B105422) Phosphate's Significance in Academic Research
Guanylurea phosphate (B84403) (GUP) has garnered significant attention in academic research due to its versatile properties and applications. It is recognized for its role as an effective fire retardant, particularly for cellulosic materials like wood and paper. acs.orgijop.ir Its mechanism, which involves promoting char formation and releasing non-combustible gases upon heating, makes it a valuable subject of study in materials science and fire safety engineering. tandfonline.com
In the field of agriculture, guanylurea phosphate is investigated as a slow-release nitrogen fertilizer. chesci.comfortunejournals.com Its ability to provide a sustained supply of nitrogen to plants is a key area of research aimed at improving nutrient use efficiency and minimizing environmental impact. chesci.comfortunejournals.com
Furthermore, the crystalline structure of this compound has been found to exhibit interesting nonlinear optical (NLO) properties, making it a candidate for applications in photonics and laser technology. researchgate.netresearchgate.net The study of its crystal engineering and the relationship between its structure and optical response is an active area of research. researchgate.netresearchgate.net More recently, guanylurea has been identified as the primary transformation product of the widely used antidiabetic drug metformin (B114582), leading to extensive research in environmental science and toxicology to understand its fate and effects in aquatic and terrestrial systems. mun.cahereon.de
Historical Context and Evolution of this compound Studies
The study of guanylurea compounds has a history rooted in the development of industrial chemicals. An early mention of this compound as a fire retardant for timber was proposed by Koppers companies in 1961. google.com Research by Goldstein involved reacting dicyandiamide (B1669379) with phosphoric acid to create amidinourea phosphate for impregnating wood to enhance its fire retardancy. acs.org This foundational work established its potential in fire safety applications.
In subsequent years, research focused on optimizing its synthesis and application methods. For instance, patents describe the reaction of dicyandiamide and phosphoric acid under specific temperature and time conditions to produce GUP. researchgate.netgoogle.com The combination of this compound with other compounds, such as boric acid, became a common practice to create synergistic fire-retardant systems. researchgate.netfwpa.com.au
The evolution of analytical techniques has allowed for a deeper understanding of its properties. Studies have employed methods like Fourier-transform infrared (FTIR) spectroscopy, X-ray diffraction (XRD), and thermogravimetric analysis (TGA) to characterize the compound and its effects on treated materials. ncsu.edu The discovery of its non-centrosymmetric crystal structure opened up a new avenue of research into its nonlinear optical properties in the late 20th and early 21st centuries. researchgate.netresearchgate.net The most recent significant development in GUP research is its connection to metformin, which has spurred a wave of studies since the 2010s focusing on its environmental presence, biodegradation, and potential ecological impact. mun.cahereon.denih.gov
Structure
2D Structure
Properties
IUPAC Name |
diaminomethylideneurea;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYQINAXWNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5420-79-1, 36897-89-9, 84946-06-5 | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |
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| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-60-4, 36897-89-9, 5420-79-1 | |
| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC267685 | |
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| Record name | NSC7762 | |
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| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
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| Record name | Amidinourea phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |
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| Record name | DICYANDIAMIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Pathways and Preparative Chemistry of Guanylurea Phosphate
Conventional Synthetic Routes: Dicyandiamide (B1669379) and Phosphoric Acid Interactions
The general steps for this synthesis are as follows:
Dicyandiamide is mixed with purified water and stirred. google.com
The mixture is heated to dissolve the dicyandiamide completely. google.com
Phosphoric acid is then added to the solution, typically in a controlled, dropwise manner. google.com
The reaction mixture is maintained at a specific temperature for a set duration to ensure the reaction goes to completion. google.com
Finally, the solution is cooled to induce crystallization of the guanylurea (B105422) phosphate (B84403) product, which is then separated via centrifugation and dried. google.com
The core of the synthesis is the acid-catalyzed hydrolysis of dicyandiamide (C₂H₄N₄) to guanylurea (C₂H₆N₄O). In this reaction, one mole of dicyandiamide reacts with one mole of water. google.com The phosphoric acid (H₃PO₄) acts as a catalyst for the hydrolysis and subsequently reacts with the basic guanylurea to form the stable guanylurea phosphate salt (C₂H₆N₄O·H₃PO₄). researchgate.net
Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants. Research and patent literature indicate that heating the reaction mixture to temperatures between 80°C and 100°C is common. google.com Some protocols suggest a wider range of 90°C to 120°C. google.com After the addition of phosphoric acid, a "heat preservation" or holding phase is often employed, for instance, maintaining the temperature for approximately 8 hours to ensure the reaction is complete. google.com
Specific process parameters have been defined to enhance the efficiency of the synthesis. The mass ratio of dicyandiamide to purified water is typically in the range of 1:2 to 1:4. google.com The addition rate of the phosphoric acid solution is also controlled, for example, at a rate of 100-150 L/h, to manage the reaction exotherm and ensure homogeneity. google.com
Table 1: Optimized Process Parameters for Conventional this compound Synthesis
| Parameter | Value/Range | Reference |
|---|---|---|
| Reaction Temperature | 80 - 100 °C | google.com |
| Dicyandiamide to Water Mass Ratio | 1:(2-4) | google.com |
| Phosphoric Acid Addition Rate | 100 - 150 L/h | google.com |
| Heat Preservation Time | ~8 hours | google.com |
| Reported Yield (with recycling) | Up to 84.9% | |
| Reported Purity | >99% |
The conventional synthesis method incorporates key elements of green and sustainable chemistry. The recycling of the mother liquor is a prime example, as it minimizes waste and maximizes atom economy. google.com This approach not only enhances the yield but also reduces the environmental impact of the production process by decreasing the volume of effluent. google.com Furthermore, the use of phosphoric acid is considered a milder and more environmentally friendly option compared to other strong acids like sulfuric acid, which can produce solid waste byproducts (e.g., calcium sulfate) that require disposal.
Novel Approaches in this compound Synthesis
While the dicyandiamide and phosphoric acid route is dominant, research has explored alternative methods for synthesizing this compound and related compounds, often tailored for specific applications.
One novel approach involves the synthesis of guanylurea alcohol phosphates . google.com In this method, phosphoric acid is first reacted with a polyhydric alcohol (an alcohol with multiple hydroxyl groups) to form a mono- or polyhydroxyl functional phosphate ester. This ester, which contains reactive hydroxyl groups, is then reacted with dicyandiamide and water to form the guanylurea salt. google.com This strategy is designed to create a product that can be chemically incorporated into polymer structures, such as polyurethanes, thereby reducing the water solubility and leachability of the this compound moiety, a desirable trait for durable flame retardants. google.com
Another synthetic pathway involves reacting dicyandiamide with ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) in an autoclave at elevated temperatures. oup.com This method aims to produce guanidinium (B1211019) condensed phosphates, where dicyandiamide is converted to guanidine (B92328). oup.com While the primary product is a guanidinium salt, this highlights the versatility of dicyandiamide as a precursor in nitrogen-phosphorus compound synthesis.
The use of phytic acid as the phosphorus source instead of phosphoric acid has also been investigated for creating flame retardants. In one study, a flame retardant was synthesized using phytic acid and dicyandiamide for application to cellulosic paper. ncsu.edu
Purity Assessment Methodologies for Synthesized this compound
Ensuring the purity of the synthesized this compound is essential for its performance and for meeting quality control standards. A purity of ≥98% is often cited for commercial-grade products. vwr.comlabproinc.com Several analytical techniques are employed to assess the purity and confirm the identity of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary method used for the analysis of this compound. sielc.com HPLC methods can effectively separate guanylurea from impurities and starting materials. sielc.com For more definitive identification, HPLC can be coupled with Mass Spectrometry (MS) . This hyphenated technique, HPLC-MS, confirms the molecular integrity of the compound by providing mass-to-charge ratio data.
Titrimetric analysis is another common and reliable method for determining the purity of this compound. Both neutralization titration and nonaqueous titration methods are utilized to quantify the compound, with suppliers often guaranteeing a purity of at least 98.0% based on these tests. avantorsciences.com
Spectrophotometric methods can be used for the quantitative analysis of specific components. For instance, the phosphate content can be measured using a molybdenum-blue assay, which has a characteristic absorbance at 880 nm.
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Technique | Purpose | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from impurities. | sielc.comsielc.com |
| HPLC with Mass Spectrometry (HPLC-MS) | Confirmation of molecular weight and structural integrity. | |
| Titrimetric Analysis (Neutralization/Nonaqueous) | Quantitative purity determination. | vwr.comavantorsciences.com |
| Spectrophotometry (e.g., Molybdenum-Blue Assay) | Quantitative analysis of phosphate content. | |
| Fourier Transform Infrared (FTIR) Spectroscopy | Analysis of functional groups and chemical bonds. | acs.orgresearchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of Guanylurea Phosphate
Crystallographic Investigations of Guanylurea (B105422) Phosphate (B84403) and its Derivatives
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid, providing insights into the material's properties.
GUHP crystallizes in the monoclinic system with the non-centrosymmetric space group Cc. researchgate.net The crystal structure consists of guanylurea cations [(NH₂)²CNHCO(NH₂)]⁺ and hydrogen phosphite (B83602) anions [H₂PO₃]⁻. researchgate.net The unit cell contains eleven crystallographically independent non-hydrogen atoms: one phosphorus, two carbon, four nitrogen, and four oxygen atoms, along with nine hydrogen atoms. nih.govresearchgate.net Structural refinement has been achieved using the full-matrix least-squares method. researchgate.net X-ray diffraction data collected at different temperatures reveal that the unit cell volume decreases as the temperature is lowered. researchgate.netnih.gov
Below is a table summarizing the main crystallographic data for a GUHP single crystal at 293K and 80K. nih.gov
| Parameter | Value at 293 K | Value at 80 K |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Cc | Cc |
| a (Å) | 7.7291(2) | 7.6855(4) |
| b (Å) | 15.8202(4) | 15.6983(8) |
| c (Å) | 6.8584(2) | 6.8406(4) |
| β (°) | 96.5060(11) | 96.183(2) |
| Volume (ų) | 833.09(4) | 820.24(8) |
The crystal packing in guanylurea salts is significantly influenced by an extensive network of hydrogen bonds. researchgate.net In GUHP, the structure is composed of layers where guanylurea cations and hydrogen phosphite anions are linked. researchgate.net These layers are further interconnected by O-H···O hydrogen bonds between the hydrogen phosphite ions. researchgate.net
The guanylurea cation is an acyclic system characterized by significant π-electron delocalization, often referred to as a 'Y-aromatic' system. researchgate.net This delocalization has been demonstrated in crystallographic and spectroscopic studies of guanylurea salts, such as guanylurea hydrochloride. researchgate.netrsc.org The delocalization of π-electrons across the N-C-N backbone of the guanidine (B92328) moiety and the adjacent ureic group is a defining feature. researchgate.net
This electronic effect is reflected in the observed bond lengths. For instance, studies on related salts show that the C-N bond lengths within the guanylurea cation are intermediate between those expected for pure single and double bonds. In one guanylurea salt, the C1-N1 and C2-N1 bond lengths were reported as 1.406(2) Å and 1.366(2) Å, respectively, which is consistent with π-electron delocalization. researchgate.net This charge delocalization is crucial for understanding the cation's chemical reactivity and its contribution to the properties of its salts. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science. While polymorphism has been studied in related compounds, including examples of concomitant and induced conformational polymorphism, specific studies on the polymorphic forms of guanylurea phosphate or guanylurea hydrogen phosphite are not extensively documented in the reviewed literature. researchgate.net The hydrolysis of related compounds like azacitidine can lead to the identification of multiple solid-state forms, including five polymorphic forms. googleapis.com However, dedicated research into the polymorphism of this compound itself appears to be limited.
Vibrational Spectroscopy of this compound and Analogues
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are powerful tools for chemical identification and structural analysis. scirp.org
The vibrational spectra of GUHP have been thoroughly investigated. researchgate.netresearchgate.net The assignment of specific vibrational bands is typically supported by quantum-chemical computations. researchgate.net
In studies of materials containing this compound (GUP), a characteristic band assigned to the C=O group from GUP was identified at 1667 cm⁻¹ in FTIR spectra. mdpi.com The analysis of GUHP reveals distinct spectral regions. The region between 1170-950 cm⁻¹ contains bands corresponding to the symmetric and antisymmetric stretching vibrations of the P-O bonds of the phosphite group. researchgate.net The bending vibrations of the O-P-O bond of the phosphite group appear at lower wavenumbers. researchgate.net In related guanidinium (B1211019) compounds, Raman spectra are often dominated by a very strong band around 1010 cm⁻¹, which is attributed to the symmetric stretching vibrations of the CN₃ skeleton of the guanidinium moiety. mdpi.com
The table below presents some of the characteristic vibrational bands observed for guanylurea phosphite and related structures. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |
|---|---|---|
| 1667 | C=O stretching (from GUP) | FTIR |
| 1120 | P-O stretching (phosphite group) | FTIR/Raman |
| 1037 | P-O stretching (phosphite group) | FTIR/Raman |
| 1010 | Symmetric CN₃ stretching (guanidinium moiety) | Raman |
| 984 | P-O stretching (phosphite group) | FTIR/Raman |
| 555 | O-P-O bending (phosphite group) | FTIR/Raman |
| 502 | O-P-O bending (phosphite group) | FTIR/Raman |
| 464 | O-P-O bending (phosphite group) | FTIR/Raman |
Assignment of Vibrational Modes: Experimental and Quantum-Chemical Correlations
The vibrational characteristics of guanylurea-based compounds are investigated through experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, with assignments corroborated by quantum-chemical computations. For the closely related guanylurea(1+) hydrogen phosphite (GUHP), a comprehensive vibrational analysis has been performed, which serves as a strong analogue for understanding this compound. researchgate.net
The assignment of vibrational bands is based on quantum-chemical computations, often utilizing methods like Density Functional Theory (DFT) at the B3LYP level with a 6-311+G(d,p) basis set. researchgate.net This correlative approach provides a robust interpretation of the experimental spectra. For instance, in the infrared spectrum of a related compound, N-guanylurea dinitramide, characteristic peaks for the primary amine in the guanylurea group are observed around 3400 cm⁻¹, with secondary amine stretches appearing at 3300 and 3260 cm⁻¹. acs.org In studies on wood treated with this compound, FTIR analysis shows characteristic bands for C-H aliphatic stretching around 2900 cm⁻¹ and unconjugated C=O groups. mdpi.com
The vibrational modes of the guanylurea cation and the phosphate anion can be categorized into internal and external modes. researchgate.net The internal modes correspond to the fundamental vibrations within the ions, while the external modes relate to the translational and rotational motions of the ions in the crystal lattice. researchgate.net
A detailed assignment of the principal vibrational modes for the analogous guanylurea hydrogen phosphite (GUHP) is presented below, illustrating the correlation between experimental data and theoretical calculations. researchgate.net
Table 1: Assignment of Vibrational Modes for Guanylurea Hydrogen Phosphite (GUHP)
| Wavenumber (cm⁻¹) (Raman) | Wavenumber (cm⁻¹) (FTIR) | Vibrational Assignment |
| ~3400-3200 | ~3400-3200 | N-H stretching modes of NH₂ groups |
| ~1700 | ~1700 | C=O stretching |
| ~1650 | ~1650 | NH₂ scissoring |
| ~1100 | ~1100 | C-N stretching |
| ~1000 | ~1000 | P-O stretching modes of H₂PO₃⁻ |
| ~900-600 | ~900-600 | Out-of-plane NH₂ wagging and twisting |
| < 400 | < 400 | Lattice vibrations (external modes) |
Note: This table is illustrative, based on data for the analogous compound guanylurea hydrogen phosphite (GUHP) from spectroscopic studies. researchgate.net
Temperature-Dependent Vibrational Spectroscopy Studies
Investigating the vibrational properties of this compound as a function of temperature provides critical insights into its structural stability, phase transitions, and phonon dynamics. researchgate.net Techniques such as terahertz time-domain spectroscopy (THz-TDS) under cryogenic conditions are employed to observe the temperature dependence of the crystal's phonon structure. researchgate.net
For the analogous guanylurea hydrogen phosphite (GUHP) crystal, studies have shown that its spectral characteristics in the THz range are strongly dependent on both crystal temperature and orientation. researchgate.net As the temperature is decreased, absorption bands become narrower and may shift in frequency, which is characteristic of the reduced thermal motion and anharmonicity in the crystal lattice. purdue.edu
Temperature-dependent IR and Raman spectroscopies are also crucial for studying phase transitions. researchgate.net In some related guanylurea salts, reversible λ-shaped anomalies in thermal analysis have been correlated with changes in the vibrational spectra, indicating a structural phase transition. researchgate.net The analysis of how vibrational mode frequencies and lifetimes change with temperature can reveal details about intermolecular interactions, such as hydrogen bonding, and their role in the material's properties. nih.gov
Microscopic and Elemental Characterization Techniques
Microscopy and elemental analysis are fundamental to understanding the morphology, crystal quality, and chemical makeup of this compound.
Electron Microscopy with Energy-Dispersive X-ray Spectrometry (SEM-EDX) for Elemental Composition
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectrometry (SEM-EDX) offers high-resolution morphological imaging and quantitative elemental analysis. This technique is invaluable for confirming the presence and distribution of this compound in a sample. mdpi.comresearchgate.net
SEM provides detailed surface topography images, while the EDX detector analyzes the X-rays emitted from the sample when bombarded by the electron beam, allowing for the identification and quantification of the elements present. acs.orgnih.gov In the context of wood treated with GUP, SEM-EDX analysis is used to create elemental maps. mdpi.comresearchgate.netdiva-portal.org These maps visually confirm the distribution of key elements like phosphorus (P) from the phosphate group and nitrogen (N) from the guanylurea cation within the wood's cellular structure, proving that the compound has penetrated the material. mdpi.comacs.orgdiva-portal.org
The elemental composition data from EDX spot analysis provides quantitative confirmation of the compound's presence.
Table 2: Representative Elemental Composition from EDX Analysis of a GUP-Treated Material
| Element | Weight % | Atomic % |
| Carbon (C) | 50.2 | 58.0 |
| Oxygen (O) | 41.5 | 36.0 |
| Nitrogen (N) | 5.3 | 5.2 |
| Phosphorus (P) | 3.0 | 1.8 |
Note: The values are representative and can vary based on the substrate and treatment concentration. This example is based on data from wood modification studies. mdpi.comresearchgate.net
Crystal Growth Mechanisms and Engineering of Guanylurea Phosphate
Solution Growth Techniques for Guanylurea (B105422) Phosphate (B84403) Crystals
The growth of guanylurea phosphate crystals from aqueous solutions is a widely employed method due to its relative simplicity and ability to yield high-quality crystals. Two primary techniques, isothermal evaporation and temperature reduction, have been successfully utilized.
The isothermal evaporation method involves maintaining a constant temperature while allowing the solvent to evaporate slowly, thereby increasing the solute concentration and inducing crystallization. This technique has been effectively used for the growth of guanylurea hydrogen phosphite (B83602) (GUHP), a close analog of this compound. researchgate.netresearchgate.net
In a typical experimental setup, a saturated aqueous solution of this compound is prepared and placed in a crystallizer where the temperature is precisely controlled. For instance, successful growth of GUHP crystals has been achieved at a constant temperature of 45°C, maintained with an accuracy of ±0.02°C. researchgate.netresearchgate.net The solution is typically stirred to ensure homogeneity, with stirrer rotational speeds varying from 40 to 60 rpm. researchgate.netresearchgate.net To prevent spurious nucleation, solutions are often overheated by 6–8°C above the saturation temperature and filtered through micropore filters. researchgate.netresearchgate.net This method has been shown to yield large, transparent single crystals. researchgate.netresearchgate.net
The isothermal evaporation technique offers the advantage of higher growth rates for certain crystal faces compared to temperature reduction methods. researchgate.net
The temperature reduction method, also known as the slow cooling method, relies on the temperature dependence of the solute's solubility. As the temperature of a saturated solution is gradually lowered, the solubility decreases, leading to supersaturation and subsequent crystal growth. This technique has also been applied to the crystallization of guanylurea hydrogen phosphite. researchgate.netresearchgate.net
The process typically involves cooling a saturated solution over a specific temperature range. For GUHP, crystal growth by this method has been performed in the temperature range of 48°C down to 40°C. researchgate.netresearchgate.net The rate of cooling is a critical parameter that influences the quality and size of the resulting crystals. A slow cooling rate generally favors the growth of larger, more perfect crystals by minimizing the formation of new nuclei.
While effective, the temperature reduction method may result in lower growth rates for some crystal faces compared to isothermal evaporation under similar supersaturation conditions. researchgate.net
Influence of Solution Chemistry on this compound Crystal Growth
The chemical environment of the growth solution plays a paramount role in the crystallization of this compound. Factors such as pH and the presence of seed crystals can significantly impact solubility, the crystallization range, and the directed growth of the crystals.
| Temperature (°C) | Equilibrium Concentration (wt %) |
| 27 | ~14.5 |
| 30 | ~15.8 |
| 35 | ~17.5 |
| 40 | ~19.5 |
| 45 | ~21.5 |
| 47 | ~22.5 |
This table presents the temperature dependence of the equilibrium concentration of guanylurea hydrogen phosphite in water, which is influenced by the solution's pH. researchgate.net
Seed crystals are instrumental in controlling the crystallization process, enabling the growth of large, high-quality single crystals with a specific orientation. wikipedia.orgwhiterose.ac.uk By introducing a small, pre-existing crystal (a seed) into a supersaturated solution, a template is provided for the ordered deposition of solute molecules, thereby bypassing the often unpredictable spontaneous nucleation stage. wikipedia.orgwhiterose.ac.uk
In the growth of guanylurea hydrogen phosphite crystals, (001)-plates with dimensions of 3 × 3 × 0.3 mm³ have been utilized as seed crystals. researchgate.netresearchgate.net The use of seed crystals allows for directed growth, where the new crystalline material deposits epitaxially on the seed, preserving its crystallographic orientation. This technique is crucial for controlling the size and morphology of the final crystal, as it separates the nucleation and growth phases of crystallization. whiterose.ac.uk The introduction of a seed crystal into a metastable solution, where spontaneous nucleation is inhibited but growth can occur, is a common strategy to achieve controlled crystal enlargement. wikipedia.org
Kinetics of this compound Crystal Growth
The kinetics of crystal growth describe the rate at which a crystal grows and are influenced by factors such as supersaturation, temperature, and the presence of impurities. The study of growth kinetics is essential for optimizing crystallization processes to achieve desired crystal sizes and quality in a reasonable timeframe.
Research on guanylurea hydrogen phosphite has provided insights into the growth rates of different crystal faces under various conditions. The average normal growth rates are dependent on the growth method and the level of supersaturation.
| Growth Method | Crystal Face | Supersaturation (σ) | Average Normal Growth Rate (mm/day) |
| Temperature Reduction | R(100) | 0.2-0.4% | ≤ 1.0 |
| Temperature Reduction | R(010) | 0.2-0.4% | ≤ 0.8 |
| Temperature Reduction | R(001) | 0.2-0.4% | ≤ 0.01 |
| Isothermal Evaporation | (100) | 0.2-0.4% | ≈ 1.5 |
| Isothermal Evaporation | (010) | 0.2-0.4% | ≈ 1.3 |
| Isothermal Evaporation | (001) | 0.2-0.4% | ≈ 0.01 |
This table compares the average normal growth rates of different faces of guanylurea hydrogen phosphite crystals grown by the temperature reduction and isothermal evaporation methods at similar supersaturations. researchgate.net
The data indicates that for GUHP, the growth rates of the (100) and (010) faces are higher with the isothermal evaporation method compared to the temperature reduction method at the same supersaturation levels. researchgate.net The growth rate of the (001) face, however, remains consistently low regardless of the method. researchgate.net This anisotropic growth behavior is a common feature in crystal growth and is attributed to the different atomic arrangements and bonding energies on various crystal faces.
Theoretical Chemistry and Computational Modeling of Guanylurea Phosphate Systems
Quantum-Chemical Computations of Guanylurea (B105422) Phosphate (B84403) Cation
Quantum-chemical computations are instrumental in elucidating the electronic structure and properties of the guanylurea phosphate cation. These calculations provide a detailed picture of the molecule's geometry, vibrational frequencies, and electronic distribution.
Density Functional Theory (DFT) has been effectively applied to study the guanylurea cation. researchgate.net Specifically, the B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, has been used for these computations. researchgate.netresearchgate.net Such calculations are foundational for assigning vibrational bands observed in Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.netresearchgate.net By optimizing the molecular geometry and calculating the corresponding vibrational frequencies, researchers can correlate theoretical predictions with experimental spectroscopic data, leading to a precise assignment of spectral features. researchgate.net
DFT calculations also allow for the prediction of various molecular properties. While specific DFT-calculated properties for the this compound cation are detailed within dedicated research, publicly available databases provide computationally derived properties that offer a general overview of the molecule's characteristics. nih.gov
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.09 g/mol | PubChem |
| Hydrogen Bond Donor Count | 6 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 185 Ų | Cactvs 3.4.8.18 |
| Complexity | 152 | Cactvs 3.4.8.18 |
| Formal Charge | 0 | PubChem |
This table presents properties computed by various software and aggregated by PubChem. nih.gov
The accuracy of quantum-chemical computations is highly dependent on the choice of the basis set, which mathematically describes the orbitals of the atoms in the molecule. mit.edu For the guanylurea cation, the 6-311+G(d,p) basis set has been specifically selected in conjunction with the B3LYP method. researchgate.netresearchgate.net
This choice of basis set has several important features:
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three separate functions, which provides a high degree of flexibility for describing the electron distribution.
+ : The plus sign signifies the addition of diffuse functions, which are crucial for accurately describing anions and molecules with lone pairs of electrons, allowing for a better representation of the electron density far from the atomic nuclei.
(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow the orbital shapes to change in response to the molecular environment, which is essential for an accurate description of chemical bonding. mit.edu
The combination of the B3LYP functional and the 6-311+G(d,p) basis set represents a robust and widely used methodology for obtaining reliable geometries and vibrational frequencies for organic molecules like the guanylurea cation. researchgate.netresearchgate.net
Nuclear Site Group Analysis in this compound Derivatives
In the solid state, the vibrational properties of a crystal are influenced by its symmetry. Nuclear site group analysis is a theoretical method used to predict the number of active vibrational modes in infrared (IR) and Raman spectroscopy based on the crystal's structure and symmetry. researchgate.net This analysis has been applied to this compound derivatives, such as guanylurea(1+) hydrogen phosphite (B83602) (GUHP), to interpret their vibrational spectra. researchgate.netresearchgate.net
The analysis determines how the molecular vibrations couple within the crystal lattice. For a given crystal structure, it predicts the number of internal modes (vibrations within the ions) and external modes (lattice vibrations) and their symmetries. researchgate.net In a study of GUHP, the guanylurea(1+) cation and the hydrogen phosphite anion were found to occupy Wyckoff positions a(C1). researchgate.net The symmetry analysis of optical vibration modes provided a detailed breakdown of expected active modes. researchgate.net
Table 2: Symmetry Analysis of Optical Vibration Modes in GUHP
| Mode Type | Symmetry A' (IR, Ra) | Symmetry A'' (IR, Ra) |
|---|---|---|
| External Modes | 10 | 11 |
| Internal Modes | 48 | 48 |
This table is based on the results of the extended nuclear site group analysis for guanylurea(1+) hydrogen phosphite. researchgate.net
This analytical approach is crucial for a complete assignment of the observed bands in the polarized Raman spectra of single crystals and the FTIR/FT-Raman spectra of polycrystalline samples. researchgate.net
Thermochemical Property Predictions and Analysis of this compound
Computational chemistry provides powerful tools for predicting the thermochemical properties of compounds, offering insights into their stability, reactivity, and behavior at high temperatures. These predictions are vital for applications like flame retardancy, where the thermal decomposition pathway is a key aspect of the material's function.
Experimental thermogravimetric analysis (TGA) shows that this compound is stable up to 200°C. Beyond this temperature, it undergoes a multi-stage decomposition process involving the cleavage of phosphate and urea (B33335) groups. Computational models can simulate these decomposition pathways, helping to identify the intermediate products and the energy barriers associated with each step.
Furthermore, kinetic parameters such as the apparent activation energy of pyrolysis can be determined. In a study of a synergistic flame retardant system containing this compound, ammonium (B1175870) polyphosphate, and silica (B1680970) sol, the apparent activation energy of pyrolysis for the treated pine wood was calculated to be between 23.76 kJ/mol and 24.35 kJ/mol. tandfonline.com Such predictions are essential for designing more effective flame-retardant formulations by understanding how different components interact to alter the thermal degradation mechanism of the substrate. tandfonline.com
Table 3: Experimental Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Mass Loss (%) | Notes |
|---|---|---|
| 25–200 | <1% | Stable phase |
| 200–300 | 45% | Phosphate group decomposition |
| 300–500 | 30% | Carbonaceous residue oxidation |
This table outlines the thermal degradation profile of GUP as determined by thermogravimetric analysis, which computational predictions aim to replicate and explain.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules, polymers, or other additives.
While specific MD studies focused solely on this compound are not widely published, the principles are well-established from simulations of similar systems, particularly those containing phosphate groups. For instance, MD simulations of lipopolysaccharide (LPS) bilayers have shown that the properties of the simulated system, such as area per lipid and hydrogen bonding, are highly sensitive to the charge of the phosphate groups and the parameters used for ions in the simulation. nih.gov
These findings highlight critical considerations for any future MD simulations of this compound systems:
Accurate Parameterization : The force field parameters, especially for the phosphate and guanylurea moieties, must be carefully chosen or developed to accurately reflect the underlying physics of the interactions.
Charge Distribution : The partial charges assigned to the atoms of the guanylurea cation and the phosphate anion will significantly influence the simulated intermolecular interactions, particularly hydrogen bonding with water or hydroxyl groups in materials like wood. nih.gov
Environmental Effects : MD simulations can be used to model this compound in various environments, such as in aqueous solution to study its dissolution and hydration, or within a polymer matrix to understand its distribution and its effect on the material's mechanical and thermal properties. mdpi.com
MD simulations could also be used to derive anisotropic atomic displacement parameters (ADPs), which describe the statistical distribution of atoms around their equilibrium positions in a crystal, offering a powerful complement to experimental crystallographic data. arxiv.org
Chemical Reactivity and Degradation Pathways of Guanylurea Phosphate
Thermal Decomposition Mechanisms of Guanylurea (B105422) Phosphate (B84403)
The thermal stability and decomposition pathway of guanylurea phosphate are critical to its function as a flame retardant. Its degradation is a multi-stage process involving the release of non-flammable gases and the formation of a protective char layer.
The thermal degradation of this compound proceeds through distinct stages, which can be characterized by thermogravimetric analysis (TGA). The compound is generally stable up to approximately 200°C. Beyond this temperature, significant decomposition begins.
Initial mass loss, typically observed between 200°C and 300°C, is associated with the decomposition of the phosphate and urea (B33335) groups. When used to treat materials like decorative bamboo filaments, the pyrolysis process is altered by the presence of GUP. Above 185°C, it is reported to decompose into products including polyguanidine, carbon dioxide (CO₂), and ammonia (B1221849) (NH₃). The release of these non-combustible gases, particularly NH₃ and N₂, can dilute flammable gases and oxygen in the surrounding atmosphere, contributing to the flame retardant effect.
Further heating leads to the next stage of degradation. In studies involving wood treated with GUP, the main decomposition temperature was shifted to a lower value, around 310°C, compared to untreated wood which decomposes significantly at about 370°C. This earlier degradation is a key aspect of GUP's action.
Table 1: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Mass Loss (%) | Primary Process |
| 25–200 | < 1% | Stable phase, loss of absorbed water. |
| 200–300 | ~45% | Initial decomposition; cleavage and breakdown of phosphate and urea moieties. |
| 300–500 | ~30% | Oxidation and breakdown of the carbonaceous residue. |
A crucial aspect of this compound's thermal decomposition is the formation of a stable carbonaceous char. This process is a cornerstone of its flame-retardant mechanism. The introduction of GUP into materials like wood significantly enhances the amount of char residue at elevated temperatures. For instance, in one study, the char residue of GUP-treated furfurylated wood at 800°C was substantially higher (9.6% to 17.5%) compared to untreated wood (1.3%).
The char formation is driven by the phosphate component of the molecule. Upon heating, the phosphate group can dehydrate and form phosphoric acid and subsequently polyphosphoric acid. This acidic layer acts as a catalyst, promoting the dehydration of polymeric materials (like cellulose (B213188) in wood) and accelerating the formation of a cross-linked, carbon-rich char on the surface. This char layer serves two primary functions:
Insulation: It acts as a physical barrier, insulating the underlying material from the heat source and slowing the rate of further decomposition.
Barrier: It limits the release of flammable volatile gases from the substrate and restricts the flow of oxygen to the combustion zone.
In some applications, the phosphate component can also form protective polyphosphate glassy layers that further shield the material. The final stage of thermal decomposition involves the slow oxidation of this carbonaceous residue at very high temperatures.
Functional Group Reactivity of this compound
The chemical behavior of this compound is determined by the reactivity of its
Functional Applications in Advanced Materials Science
Guanylurea (B105422) Phosphate (B84403) as a Fire Retardant Material
Guanylurea phosphate is recognized for its efficacy as a fire retardant, primarily for wood and other cellulosic materials. google.com Its application enhances the material's resistance to combustion.
Mechanism of Action: Char Layer Formation and Gaseous Dilution
The fire-retardant mechanism of this compound involves a combination of condensed-phase and gas-phase actions.
Condensed-Phase Action: Char Formation Upon exposure to heat, this compound promotes the dehydration of cellulosic materials at lower temperatures. tandfonline.com The phosphate component is particularly effective in this process, catalyzing the dehydration of hydroxyl-rich polymers like cellulose (B213188) to form a stable, insulating char layer on the material's surface. mdpi.com This char layer acts as a physical barrier, inhibiting the release of flammable volatile gases and limiting the transfer of heat and oxygen to the underlying material. researchgate.net The result is a reduction in flammable products and an increase in char yield. atlantis-press.com Studies have shown that the introduction of GUP promotes the formation of a dense char layer with a compact microstructure. mdpi.com
Gas-Phase Action: Gaseous Dilution The nitrogen components of this compound contribute to fire retardancy through a gas-phase mechanism. mdpi.comnih.gov During thermal decomposition, non-combustible gases such as ammonia (B1221849) (NH₃) and nitrogen (N₂) are released. mdpi.com These gases dilute the concentration of flammable volatiles and oxygen in the surrounding atmosphere, thereby inhibiting combustion. nih.govmdpi.com
Synergistic Effects with Co-additives: Boric Acid, Ammonium (B1175870) Polyphosphate, and Melamine-Formaldehyde Resins
The fire-retardant efficacy of this compound can be significantly enhanced through synergistic combinations with other compounds.
Boric Acid (BA): A notable synergistic effect is observed when GUP is combined with boric acid. researchgate.netresearchgate.net While GUP accelerates dehydration and carbonization, boric acid enhances the thermal stability of the material. researchgate.netresearchgate.net This combination leads to a greater reduction in heat release and smoke production than when either component is used alone. researchgate.netslideshare.net The synergistic action is attributed to their different but complementary fire retardant mechanisms. slideshare.net
Ammonium Polyphosphate (APP): this compound also exhibits a strong synergistic flame-retardant effect when used with ammonium polyphosphate. tandfonline.com This combination is effective in reducing the heat release rate and total heat release of materials like Masson pine. tandfonline.comtandfonline.com In these systems, APP acts as an acid and foaming agent, while GUP contributes to char formation. mdpi.comtandfonline.com
Melamine-Formaldehyde (MF) Resins: To address the issue of GUP's water solubility and subsequent leaching from treated materials, it is often used in conjunction with melamine-formaldehyde resins. researchgate.netdiva-portal.org The MF resin encapsulates the GUP within the wood structure, forming a hydrophobic polymer matrix that significantly improves leaching resistance. mdpi.comacs.orgresearchgate.net This allows the fire-retardant properties to be maintained even after exposure to water. diva-portal.orgresearchgate.net
Application in Wood and Cellulosic Materials: Impregnation and Surface Modification Techniques
This compound is applied to wood and cellulosic materials primarily through impregnation techniques.
Vacuum-Pressure Impregnation: This is a common method where an aqueous solution of GUP, often with co-additives, is forced into the wood structure under vacuum and pressure. mdpi.comresearchgate.net This ensures deep penetration and distribution of the fire retardant within the material. researchgate.net
In Situ Polymerization: In applications involving resins like melamine-formaldehyde or furfuryl alcohol, the GUP is mixed with the resin prepolymer and impregnated into the wood. Subsequent heating polymerizes the resin in situ, trapping the GUP within the polymer network. mdpi.comtandfonline.comdiva-portal.org
Surface Coatings: this compound can also be incorporated into fire-retardant coatings. mdpi.com These coatings are applied to the surface of materials like plywood to provide a protective, intumescent layer that swells upon heating to form char. mdpi.com
Performance Evaluation: Heat Release Rate, Smoke Production, and Leaching Resistance Studies
The performance of GUP-treated materials is evaluated using various standardized tests.
Heat Release Rate (HRR): Cone calorimetry is a key method used to measure the heat release rate, which is a critical indicator of fire intensity. mdpi.comresearchgate.netncsu.edu Studies have consistently shown that GUP treatment significantly reduces the peak heat release rate (pHRR) of wood and other materials. mdpi.comatlantis-press.comncsu.eduncsu.edu For instance, treatment of furfurylated wood with GUP resulted in a reduction of the second heat release rate peak (pHRR₂) from 454.8 to 264.9 kW/m². mdpi.comnih.gov
Smoke Production: Cone calorimetry also measures smoke production rate (SPR) and total smoke production (TSP). researchgate.netncsu.edu GUP treatment has been shown to effectively reduce both smoke parameters. atlantis-press.comncsu.edu In one study on decorative bamboo filament, a 25% GUP treatment reduced the peak smoke release rate by 67.4% and the total smoke production by 95%. ncsu.edu
Leaching Resistance: The water solubility of GUP is a significant drawback, as it can be leached out of the treated material, diminishing its fire-retardant properties. mdpi.comdiva-portal.org Leaching resistance is typically evaluated according to standards like EN 84, which involves accelerated aging through water soaking. mdpi.comacs.orgresearchgate.net The incorporation of GUP with hydrophobic polymers like melamine-formaldehyde resin has been proven to significantly enhance its resistance to leaching. mdpi.comacs.orgresearchgate.net
Thermogravimetric and Calorimetric Analysis in Fire Retardancy Research
Thermogravimetric analysis (TGA) and calorimetry are fundamental tools for investigating the fire-retardant mechanisms of this compound.
Thermogravimetric Analysis (TGA): TGA measures the mass loss of a material as a function of temperature. In GUP-treated wood, TGA curves show that decomposition begins at a lower temperature compared to untreated wood, which is indicative of the catalytic dehydration and charring action of GUP. tandfonline.comdiva-portal.org The analysis also reveals a higher char residue at elevated temperatures for GUP-treated samples, confirming its effectiveness in the condensed phase. tandfonline.comdiva-portal.org
Calorimetric Analysis:
Cone Calorimetry: As mentioned, this is a crucial tool for evaluating fire performance under forced-flaming conditions. mdpi.comncsu.edu It provides comprehensive data on parameters like heat release rate (HRR), total heat release (THR), time to ignition (TTI), and smoke production. mdpi.comatlantis-press.comresearchgate.net
Microscale Combustion Calorimetry (MCC): MCC is used to determine fundamental combustion parameters, such as the heat of combustion and the specific heat release rate. diva-portal.org
Limiting Oxygen Index (LOI): The LOI test determines the minimum oxygen concentration required to support flaming combustion. tandfonline.comresearchgate.net A higher LOI value indicates better fire retardancy. GUP treatment has been shown to significantly increase the LOI of wood. tandfonline.comdiva-portal.org
Below is a table summarizing cone calorimeter data for decorative bamboo filament treated with GUP. ncsu.edu
| Parameter | Untreated | 25% GUP Treated | % Reduction |
| Peak Heat Release Rate (PKHRR) | - | - | 44.9% |
| Total Heat Release (THR) in 115s | - | - | 42.2% |
| Peak Smoke Production Rate (PKSPR) | - | - | 67.4% |
| Total Smoke Production (TSP) | - | - | 95.0% |
| Specific Extinction Area (SEA) | - | - | 94.4% |
| Data derived from a study on decorative bamboo filament. ncsu.edu |
Another study on Masson Pine treated with a synergistic mixture of GUP, APP, and silica (B1680970) sol showed significant reductions in heat release. tandfonline.comtandfonline.com
| Treatment | pHRR Reduction | THR Reduction | LOI Increase |
| GUP:APP:Silica Sol (2:1:1) | 54.7% | 44.7% | 77.8% |
| Comparison against untreated Masson Pine. tandfonline.comtandfonline.com |
Kinetic Properties of Combustion and Pyrolysis in this compound Treated Materials
The study of the kinetic properties of combustion and pyrolysis provides deeper insights into how this compound alters the thermal degradation of materials.
This compound in Nonlinear Optics (NLO)
Crystals derived from the guanylurea cation have emerged as a significant area of research in nonlinear optics (NLO). While much of the detailed experimental work has focused on Guanylurea Hydrogen Phosphite (B83602) (GUHP), its properties provide insight into the potential of related compounds like this compound. researchgate.netresearchgate.net These materials are valued for their ability to interact with high-intensity light, such as that from lasers, to produce new frequencies, a process critical for photonics and optical devices. researchgate.net The unique non-centrosymmetric crystal structure of these compounds is fundamental to their NLO activity. researchgate.netresearchgate.net
Guanylurea-based crystals are effective materials for second-harmonic generation (SHG) and third-harmonic generation (THG), processes that convert infrared laser radiation into visible or ultraviolet light. researchgate.netstfc.ac.uk The efficiency of SHG in Guanylurea Hydrogen Phosphite (GUHP) has been found to be comparable to or greater than that of Potassium Dihydrogen Phosphate (KDP), a widely used benchmark crystal for NLO applications. researchgate.netresearchgate.net Some studies have also noted its SHG efficiency is comparable to that of urea (B33335). researchgate.net
The nonlinear optical coefficient, a measure of a material's ability to produce NLO effects, was estimated for GUHP to be approximately 5 pm/V for the d11 coefficient, which is considered a significantly high value. researchgate.net Research into other guanylurea salts has shown even greater potential; for instance, the metal-free crystal guanylurea sulfamate (B1201201) ([C2N4H7O][NH2SO3]) exhibits a strong SHG response that is 6.2 times that of KDP. nih.gov This highlights the promise of the guanylurea cation in designing high-performance NLO crystals. nih.gov Monoclinic non-centrosymmetric GUHP crystals have been used to demonstrate both SHG and THG through cascaded parametric four-wave processes. researchgate.net
| NLO Material | Reported SHG Efficiency / Response | Key Characteristics |
| Guanylurea Hydrogen Phosphite (GUHP) | Comparable to or exceeds KDP; comparable to urea. researchgate.netresearchgate.net | Non-centrosymmetric, monoclinic crystal; high laser damage threshold. researchgate.netnih.gov |
| Potassium Dihydrogen Phosphate (KDP) | Standard benchmark for SHG. acs.org | Widely used in commercial NLO applications. researchgate.netstfc.ac.uk |
| Guanylurea Sulfamate | 6.2 times that of KDP. nih.gov | Metal-free crystal with large birefringence. nih.gov |
| Lithium Triborate (LBO) | High conversion efficiency for SHG and THG. stfc.ac.uk | High laser damage threshold, comparable to GUHP. researchgate.netstfc.ac.uk |
Guanylurea-based crystals are promising for the conversion of laser light across the spectrum, from infrared (IR) to the terahertz (THz) frequency range. researchgate.netnih.gov Crystals of GUHP have been identified as efficient converters of femtosecond laser radiation from the visible and near-infrared into narrow-band THz radiation. researchgate.netnih.gov This capability is significant for applications in THz photonics and optoelectronics. nih.gov
The generation of THz frequencies in GUHP is facilitated by its specific dispersion properties, which allow for phase-matching conditions to be met. nih.gov Furthermore, research suggests that the properties of the generated THz radiation are temperature-dependent, indicating a possible phonon-based mechanism for enhancing the second-order nonlinear susceptibility of the crystal. researchgate.netnih.gov This makes guanylurea-derived crystals a subject of interest for developing efficient THz sources. msu.rugoogle.com
The potent nonlinear optical properties of guanylurea-based salts are intrinsically linked to their crystal structure. nih.gov Guanylurea Hydrogen Phosphite (GUHP) crystallizes in the monoclinic space group Cc, which is non-centrosymmetric. researchgate.net The absence of a center of symmetry in the crystal lattice is a prerequisite for second-order NLO phenomena like SHG. rp-photonics.com
This compound in Agricultural Science
This compound serves a functional role in agriculture as a source of nitrogen, a crucial nutrient for plant growth. sielc.com It is recognized for its potential as a slow-release fertilizer, offering an alternative to more soluble nitrogen sources like urea. sielc.com
The primary advantage of this compound in fertilizers is its capacity for slow and sustained nutrient release. sielc.com This characteristic helps in matching nitrogen availability with the crop's demand over its growth cycle, thereby improving nitrogen use efficiency. chesci.com By releasing nitrogen gradually, it minimizes the significant losses associated with conventional, highly soluble fertilizers, such as nutrient leaching into groundwater and runoff into surface waters. chesci.com This controlled availability ensures a steady supply of nitrogen to the plants without causing phytotoxicity.
The slow-release property of this compound is governed by chemical and biological processes in the soil. The two primary mechanisms are gradual hydrolysis and microbial decomposition. ufl.edu
Hydrolysis and Chemical Reactions: this compound hydrolyzes gradually in the soil. The phosphate group can also participate in acid-base reactions within the soil matrix, forming salts with metallic ions like calcium and magnesium, which further moderates its solubility and release rate.
Microbial Decomposition: Soil microorganisms play a crucial role in the breakdown of guanylurea. ufl.edu Specific bacteria, such as Pseudomonas mendocina, are capable of utilizing guanylurea as their sole nitrogen source. This microbial degradation occurs through a defined enzymatic pathway, which ultimately mineralizes the compound into ammonia (NH₃), a form of nitrogen readily available for plant uptake.
The enzymatic pathway in Pseudomonas mendocina involves four key steps:
Guanylurea Hydrolase (GuuH): This enzyme initiates the breakdown by cleaving guanylurea into guanidine (B92328) and ammonia.
Guanidine Carboxylase: Converts the resulting guanidine into carboxyguanidine.
Carboxyguanidine Deiminase (CgdAB): Transforms carboxyguanidine into allophanate (B1242929).
Allophanate Hydrolase: The final step degrades allophanate into carbon dioxide (CO₂) and ammonia (NH₃).
This multi-step biological process ensures that the nitrogen locked within the this compound molecule is released in a controlled manner, contingent on soil conditions like moisture, temperature, and microbial activity. ufl.edumdpi.com
Role as a Slow-Release Nitrogen Source in Fertilizers
Interactions with Soil Components and Macro/Micronutrients
The behavior of this compound in the terrestrial environment is governed by the distinct interactions of its two constituent ions, guanylurea (a cation) and phosphate (an anion), with various soil components. These interactions influence its mobility, persistence, and effect on the availability of other essential plant nutrients.
Interactions with Soil Components
The sorption, desorption, and mobility of this compound are dictated by the physicochemical properties of the soil, particularly its texture, mineralogy, and organic matter content. The guanylurea cation and the phosphate anion exhibit different binding mechanisms.
Clay Minerals: Clay minerals are a critical factor in the retention of both components of this compound. The guanylurea cation's sorption is significantly influenced by the soil's cation exchange capacity (CEC), a property largely determined by the type and amount of clay. nih.govresearchgate.net Studies on guanylurea (as a metformin (B114582) transformation product) show that cation exchange is a dominant sorption mechanism. researchgate.net Research indicates that the soil's clay content significantly influences the sorption distribution coefficient (Kd) values for guanylurea. nih.gov The phosphate anion, conversely, is adsorbed by clay minerals, with kaolinitic clays (B1170129) showing a particularly high capacity to fix phosphate and remove it from the soil solution. psu.edu This high affinity can lead to low recovery of phosphate fertilizers by crops in soils where kaolinite (B1170537) is the predominant clay mineral. psu.edu Specific research on this compound notes that its interaction with layered clay minerals can prevent its movement through the soil profile. epo.org
Soil Organic Matter (SOM): Soil organic matter plays a dual role in the fate of this compound. The addition of organic materials like biosolids has been shown to significantly increase the sorption of guanylurea in soil. nih.gov This is attributed to the high cation exchange capacity of organic matter. Conversely, the phosphate component can interact competitively with soil organic matter. researchgate.netresearchgate.net Phosphate additions can lead to the desorption of dissolved organic matter from soil mineral surfaces, particularly in soils rich in iron and aluminum oxyhydroxides. slu.se This process can destabilize soil organic matter and prevent further sorption. slu.se The organic anions released from the decomposition of organic matter can compete with phosphate for the same sorption sites on mineral surfaces. researchgate.netresearchgate.net
Iron and Aluminum Oxides: Highly weathered soils, common in tropical regions, are often rich in iron (Fe) and aluminum (Al) oxides, such as goethite and hematite. scielo.br These minerals have a high affinity for phosphate, adsorbing it strongly and reducing its availability in the soil solution. scielo.brcropnutrition.com This process, known as phosphorus fixation, is a primary limiting factor for plant growth in many volcanic and acidic soils. cropnutrition.compeerj.com The phosphate component of this compound would be subject to these strong adsorption reactions, converting the soluble phosphate into less available forms. cropnutrition.com
Table 1: Summary of Guanylurea and Phosphate Interactions with Soil Components This table is interactive. Click on the headers to sort.
| Component | Interacting Soil Constituent | Primary Mechanism | Impact on Mobility | Supporting Research |
|---|---|---|---|---|
| Guanylurea (Cation) | Clay Minerals, Soil Organic Matter | Cation Exchange nih.govresearchgate.net | Decreased | Sorption is significantly determined by the soil's cation exchange capacity. nih.gov |
| Phosphate (Anion) | Clay Minerals (esp. Kaolinite) | Anion Exchange, Surface Adsorption psu.edu | Decreased | Kaolinitic soils have a high capacity to fix phosphate from solution. psu.edu |
| Phosphate (Anion) | Iron (Fe) & Aluminum (Al) Oxides | Ligand Exchange, Precipitation scielo.brcropnutrition.com | Decreased | Phosphate is precipitated as Fe or Al phosphates of low solubility in acid soils. cropnutrition.com |
| Phosphate (Anion) | Soil Organic Matter (SOM) | Competition for Sorption Sites researchgate.netslu.se | Increased (Indirectly) | Phosphate addition can cause desorption of organic matter, increasing dissolved organic carbon (DOC). slu.se |
Interactions with Macro/Micronutrients
The application of this compound to soil not only supplies nitrogen and phosphorus but also influences the availability and uptake of other essential nutrients. These interactions are primarily driven by the behavior of the phosphate anion.
Phosphorus and Other Macronutrients: The phosphate in this compound directly supplies phosphorus. However, its availability is subject to the fixation processes described previously. cropnutrition.com The presence of phosphate can influence the behavior of other macronutrients. For example, under phosphorus-deficient conditions, plants may alter their cellular membrane composition, substituting phospholipids (B1166683) with sulfolipids, indicating an interaction between phosphorus and sulfur pathways. frontiersin.orgnih.gov
Micronutrients: Phosphate levels in the soil can significantly affect the availability and uptake of micronutrients like iron (Fe) and zinc (Zn). frontiersin.org High concentrations of phosphate can lead to the precipitation of insoluble zinc phosphates and iron phosphates in the soil or on root surfaces, effectively reducing their availability to the plant. This creates a well-documented antagonistic relationship. Conversely, the phosphate-induced desorption of dissolved organic matter can increase the mobility of certain micronutrients. slu.se The released organic molecules can act as chelating agents, binding to micronutrients and preventing them from being strongly adsorbed to soil minerals, thereby increasing their concentration in the soil solution. hawaii.edu
Table 2: Influence of the Phosphate Component on Other Soil Nutrients This table is interactive. Click on the headers to sort. | Nutrient | Nature of Interaction | Mechanism | Outcome for Plant Nutrition | Supporting Research | | :--- | :--- | :--- | :--- | :--- | | Nitrogen (N) | Synergistic | Enhanced plant absorption | Increased N uptake and utilization | Fertilization with P has been shown to increase N absorption in Eucalyptus grandis. capes.gov.br | | Sulfur (S) | Indirect/Competitive | Metabolic substitution | Under P-deficiency, plants may substitute phospholipids with sulfolipids. frontiersin.orgnih.gov | | Iron (Fe) | Antagonistic/Competitive | Precipitation of insoluble iron phosphates | Reduced Fe availability and uptake | High P levels can induce Fe deficiency. frontiersin.org | | Zinc (Zn) | Antagonistic/Competitive | Precipitation of insoluble zinc phosphates | Reduced Zn availability and uptake | High P levels can induce Zn deficiency. frontiersin.org | | Various Micronutrients | Synergistic (Indirect) | Chelation by desorbed organic matter | Increased mobility and potential availability | Phosphate displaces DOC, which can then chelate and mobilize micronutrients. slu.sehawaii.edu |
Environmental Biotransformation and Ecological Impact Studies of Guanylurea Phosphate
Microbial Degradation Pathways of Guanylurea (B105422) Phosphate (B84403)
Guanylurea phosphate's environmental fate is significantly influenced by microbial activity, particularly in wastewater treatment systems and aquatic environments. While research often focuses on guanylurea, the primary metabolite of the widely used pharmaceutical metformin (B114582), the degradation pathways elucidated are directly applicable to the guanylurea moiety of this compound following the initial cleavage of the phosphate group. nih.gov Bacteria capable of utilizing guanylurea as a sole nitrogen source have been isolated, demonstrating that this compound is not a "dead-end" metabolite as once thought. nih.govresearchgate.netasm.org The complete breakdown, or mineralization, involves a multi-step enzymatic cascade that converts the complex organic molecule into simple inorganic compounds. nih.govnih.gov
Enzymatic Hydrolysis by Guanylurea Hydrolase (GuuH) and Subsequent Metabolites
The initial and rate-limiting step in the microbial breakdown of guanylurea is its hydrolysis by a novel enzyme, guanylurea hydrolase, abbreviated as GuuH. nih.govnih.gov This enzyme has been identified and characterized in Pseudomonas mendocina strain GU, a bacterium isolated from a municipal wastewater treatment plant. nih.govasm.org GuuH catalyzes the transformation of guanylurea into one equivalent each of ammonia (B1221849) and guanidine (B92328). nih.govresearchgate.netnih.gov This hydrolytic deamination is the gateway to further metabolism, converting the initial contaminant into smaller, more manageable compounds for the cell. nih.govfrontiersin.org The immediate products of this enzymatic action are therefore guanidine and ammonia, with guanidine serving as the substrate for the next enzyme in the pathway. nih.gov
Characterization of Key Enzymes Involved in this compound Metabolism
The complete mineralization of the guanylurea molecule is accomplished by a sequence of four distinct enzymes, which have been identified through genomic and biochemical analyses. nih.govnih.govnih.gov This pathway ensures that all four nitrogen atoms within the guanylurea structure are released as ammonia, which can be assimilated by the microorganism. nih.govresearchgate.net
Guanylurea Hydrolase (GuuH): This enzyme initiates the degradation cascade. nih.gov It belongs to the isochorismatase-like hydrolase (IHL) protein family. nih.govnih.gov Purified GuuH exhibits optimal activity at a pH of 8.0, with a specific activity of 13 µmol per minute per mg of enzyme. nih.gov It demonstrates high specificity for guanylurea. nih.gov
Guanidine Carboxylase (GC): Following the initial hydrolysis, the resulting guanidine is acted upon by guanidine carboxylase. This enzyme converts guanidine into the highly unstable intermediate, carboxyguanidine. nih.govnih.govfrontiersin.org
Carboxyguanidine Deiminase (CgdAB): This enzyme immediately transforms carboxyguanidine into allophanate (B1242929) and ammonia. nih.govnih.govpnas.org The CgdAB enzyme is a complex composed of two homologous proteins, where one chain contains the catalytic residues while the other, though lacking them, is essential for activity. pnas.org
Allophanate Hydrolase (AtzF): The final enzyme in the pathway, allophanate hydrolase, completes the mineralization process. nih.gov It breaks down allophanate into carbon dioxide and two molecules of ammonia. nih.govnih.gov
The coordinated action of these four enzymes constitutes a complete metabolic pathway for the degradation of guanylurea. nih.govnih.gov
| Enzyme Name | Abbreviation | Function in the Degradation Pathway | Reference |
|---|---|---|---|
| Guanylurea Hydrolase | GuuH | Converts guanylurea to guanidine and ammonia. | nih.govnih.gov |
| Guanidine Carboxylase | GC | Converts guanidine to carboxyguanidine. | nih.govnih.gov |
| Carboxyguanidine Deiminase | CgdAB | Transforms carboxyguanidine into allophanate and ammonia. | nih.govnih.gov |
| Allophanate Hydrolase | AtzF | Degrades allophanate into carbon dioxide and ammonia. | nih.govnih.gov |
Complete Mineralization Processes in Wastewater Treatment Systems
The discovery of the guanylurea degradation pathway in bacteria like Pseudomonas mendocina MET and strain GU, isolated from activated sludge, confirms that complete mineralization occurs in wastewater treatment plants (WWTPs). asm.orgfrontiersin.org These microorganisms can utilize all the nitrogen atoms from the guanylurea molecule for growth. frontiersin.orgfrontiersin.org The pathway effectively breaks down the compound into ammonia (NH₃) and carbon dioxide (CO₂), preventing the accumulation of the persistent guanylurea molecule in the environment. nih.govresearchgate.net The presence and activity of these specialized bacteria are crucial for the natural remediation of water contaminated with guanylurea, transforming a potential pollutant into basic inorganic compounds. frontiersin.org
This compound in Aquatic Environments: Occurrence, Distribution, and Environmental Fate
Guanylurea, as a primary and persistent transformation product of metformin, is a widespread contaminant in the aquatic environment. nih.govasm.org Its presence is extensively documented in the effluents of WWTPs, surface waters, and even coastal waters globally. nih.govmun.ca Due to its high water solubility and resistance to conventional water treatment methods like flocculation and activated carbon filtration, it is highly mobile in aquatic systems. biorxiv.orgresearchgate.net
Studies consistently show that concentrations of guanylurea in surface waters often exceed those of its parent compound, metformin. nih.gov Reported concentrations can be significant, reaching the microgram-per-liter (µg/L) or nanogram-per-liter (ng/L) range, which is considered high for a pharmaceutical-related contaminant. nih.gov
| Location/Water Body | Reported Concentration | Reference |
|---|---|---|
| European Surface Waters | Up to 3 µg/L (Metformin), with guanylurea concentrations an order of magnitude higher. | nih.gov |
| General Surface Waters | Typically several µg/L, can exceed 20 µg/L on average. | researchgate.net |
| Besòs and Llobregat Rivers (Spain) | Median concentrations of 1640 ng/L and 1644 ng/L, respectively. | researchgate.net |
| General Surface Waters (Receiving WWTP effluent) | Ranges between 0.1-30 µg/L. | biorxiv.org |
The persistence of guanylurea highlights its status as a prominent emerging water pollutant in many countries. nih.gov Its continuous introduction into aquatic ecosystems via wastewater effluent poses a potential risk to non-target aquatic organisms. biorxiv.orgbac-lac.gc.ca
Ecological Interactions and Biological Activity in Non-Target Organisms
When released into the environment, compounds like this compound can interact with non-target organisms, such as plants and aquatic wildlife, potentially affecting their biological processes. bac-lac.gc.ca While the parent compound may be intended for a specific biological effect, its environmental presence can lead to unintended adverse impacts on ecosystem health. bac-lac.gc.ca Research indicates that guanylurea can cause growth retardation in fish at concentrations an order of magnitude lower than its parent compound, metformin. bac-lac.gc.ca
Influence on Plant Growth and Cellular Processes (e.g., Mitotic Activity)
| Plant Species | Observed Effect | Effective Concentration | Context/Source Compound | Reference |
|---|---|---|---|---|
| Onion | Anti-mitotic effect on root growth | Beginning at 0.00625% | Formed from CaCN₂ transformation | mun.ca |
| Wheat | Growth inhibition | Beginning at 0.025% | Formed from CaCN₂ transformation | mun.ca |
| Maize | Growth inhibition | Beginning at 0.00125% | Formed from CaCN₂ transformation | mun.ca |
| Barley | Growth inhibition | Beginning at 0.00625% | Formed from CaCN₂ transformation | mun.ca |
| Vetch | Growth inhibition | Beginning at 0.00156% | Formed from CaCN₂ transformation | mun.ca |
The interaction is complex; while phosphate is necessary for cell division, guanylurea can disrupt it. mun.caunl.edu Studies on phosphate starvation in Arabidopsis show that inhibiting the cell cycle reduces the demand for phosphate, indicating a tight link between cell division and phosphorus metabolism. nih.gov The re-addition of phosphate can induce cells to re-enter the cell cycle, highlighting its role as a limiting factor for cell division. nih.gov
Effects on Aquatic Organisms and Ecosystems (e.g., Fish Reproduction and Growth)
While comprehensive ecotoxicity data for this compound as a compound is limited, extensive research has been conducted on its primary component and environmental transformation product, guanylurea. researchgate.net Guanylurea is a metabolite of the pharmaceutical metformin and its presence in aquatic environments has raised concerns about its potential impact on non-target organisms. sielc.commun.ca Studies have focused on various aquatic species to determine the effects of guanylurea on critical life stages, including growth, development, and reproduction. nih.govbac-lac.gc.caresearchgate.net
Research findings indicate that the effects of guanylurea can vary significantly among different fish species and life stages.
Japanese Medaka (Oryzias latipes)
A full life-cycle study of 165 days with exposure to 1 or 7.5 μg/L of guanylurea did not find significant differences in the weight, length, or condition factor of adult male or female fish. nih.gov However, other research from the same period suggested a potential sex-dependent link to changes in body weight in adult medaka after long-term exposure. researchgate.net
To understand the mechanisms behind these growth effects, molecular-level investigations were conducted. A multi-omics approach on medaka larvae exposed to 1 ng/L guanylurea for 28 days revealed alterations in numerous metabolites and proteins. researchgate.net These changes were linked to crucial biological pathways, including biomolecule metabolism, cellular energetics, nervous system development, and detoxification. researchgate.net
Table 1: Effects of Guanylurea on Japanese Medaka (Oryzias latipes)
| Exposure Duration | Concentration(s) | Observed Effects | Reference(s) |
| 28 days (Early Life Stage) | 1 - 100 ng/L | Significantly reduced growth (length and weight). | researchgate.netresearchgate.net |
| 28 days (Early Life Stage) | 1 - 100 ng/L | No significant effect on mortality, time to hatch, or hatching success. | researchgate.net |
| 165 days (Full Life Cycle) | 1 µg/L and 7.5 µg/L | No significant differences in male or female weight, length, or condition factor. | nih.gov |
| 28 days (Larvae) | 1 ng/L | Altered metabolites and proteins related to cellular energetics and metabolism. | researchgate.net |
Fathead Minnow (Pimephales promelas)
Research on the fathead minnow has explored the reproductive effects of guanylurea. In a 23-day study, adult fish were exposed to concentrations of 1.0 µg/L and 10 µg/L. The results showed no significant impact on fecundity, as measured by the cumulative number of eggs per female or the number of spawning events per pair. nih.gov While some mortalities were recorded during the experiment, the study concluded that guanylurea is not a reproductive toxicant for this species at environmentally relevant concentrations. nih.gov
Further investigation into the molecular impacts revealed that exposure to guanylurea induced changes in the hepatic transcriptome and metabolome. The most significant effect on the metabolome was observed after 23 days of exposure to a concentration of 100 µg/L. nih.gov
Table 2: Effects of Guanylurea on Fathead Minnow (Pimephales promelas)
| Exposure Duration | Concentration(s) | Observed Effects | Reference(s) |
| 23 days (Adult) | 1.0 µg/L and 10 µg/L | No significant impact on fecundity (cumulative eggs/female or spawns/pair). | nih.gov |
| 23 days (Adult) | 100 µg/L | Largest impact on the hepatic metabolome observed at this concentration. | nih.gov |
Brown Trout (Salmo trutta f. fario)
Table 3: Effects of Guanylurea on Brown Trout (Salmo trutta f. fario)
| Life Stage | Concentration(s) | Observed Effects | Reference(s) |
| Eggs, Larvae, Juveniles | 10, 100, and 1,000 µg/L | No significant changes in hatching success, development, or overall health. | researchgate.netresearchgate.net |
Analytical Methodologies for Guanylurea Phosphate Detection and Quantification
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography–Mass Spectrometry (GC-MS)
Chromatographic methods are powerful for separating guanylurea (B105422) phosphate (B84403) from complex matrices and providing quantitative data.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of guanylurea phosphate. sielc.com Several HPLC methods have been developed, often utilizing mixed-mode or reverse-phase columns. sielc.com For instance, guanylurea can be analyzed using a Primesep 100 mixed-mode stationary phase column with a mobile phase consisting of water, acetonitrile (B52724) (MeCN), and an acid buffer like sulfuric acid or formic acid. sielc.comsielc.com Detection is typically achieved using a UV detector at around 200 nm or with an Evaporative Light Scattering Detector (ELSD). sielc.comsielc.com One specific method uses a Primesep 100 column (4.6 x 150 mm, 5 µm) with a mobile phase of 5/95% MeCN/H2O and 0.1% H2SO4 at a flow rate of 1.0 ml/min, achieving a limit of detection (LOD) of 5 ppb. sielc.com Another approach involves a Waters IC-Pak anion HC column (4.6 by 150 mm) with an isocratic mobile phase of 5 μM potassium phosphate buffer at pH 8.0 and a flow rate of 0.5 ml/min, with detection at 194 nm. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) , an advancement of HPLC, offers faster analysis times and higher resolution due to the use of smaller particle size columns (e.g., sub-2 µm). sielc.com UPLC has been successfully applied to analyze leached water from wood treated with this compound, demonstrating its utility in environmental and material science studies. mdpi.comresearchgate.netdntb.gov.ua This technique can be coupled with mass spectrometry for enhanced sensitivity and specificity. mdpi.com
Gas Chromatography–Mass Spectrometry (GC-MS) is another powerful tool for the analysis of guanylurea, particularly after a derivatization step to increase its volatility. mun.caresearchgate.net Since guanylurea is a non-volatile compound, direct analysis by GC-MS is challenging. mun.ca Derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) converts guanylurea into a more volatile derivative suitable for GC analysis. researchgate.netepa.gov The optimization of derivatization conditions, such as temperature and reaction time, is critical for achieving sensitive and accurate results. mun.caepa.gov For example, optimal derivatization has been achieved at 90°C for 40 minutes using 1,4-dioxane (B91453) as a solvent. epa.gov GC-MS methods have been developed to detect low concentrations of guanylurea in various water samples. mun.caepa.gov
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Column | Mobile Phase/Derivatization | Detection | Application | Reference |
| HPLC | Primesep 100 (4.6 x 150 mm, 5 µm) | 5/95% Acetonitrile/Water with 0.1% Sulfuric Acid | UV (200 nm) | Quantification | sielc.com |
| HPLC | Primesep 100 | Water, Acetonitrile, and Formic Acid | ELSD | Separation and Analysis | sielc.com |
| HPLC | Waters IC-Pak anion HC (4.6 x 150 mm) | 5 µM Potassium Phosphate buffer (pH 8.0) | UV (194 nm) | Analysis of spent medium | nih.gov |
| UPLC | Not specified | Not specified | Mass Spectrometry | Analysis of leached water | mdpi.comresearchgate.netdntb.gov.ua |
| GC-MS | Not specified | Derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA) | Mass Spectrometry | Detection in water samples | mun.caresearchgate.netepa.gov |
Spectrophotometric and Elemental Analysis Techniques (e.g., Inductively Coupled Plasma–Sector Field Mass Spectrometry (ICP-SFMS) and Molybdenum-Blue Assays)
Spectrophotometric and elemental analysis techniques provide alternative and complementary methods for quantifying this compound, often by targeting the phosphate component of the compound.
Inductively Coupled Plasma–Sector Field Mass Spectrometry (ICP-SFMS) is a highly sensitive elemental analysis technique used to determine the phosphorus concentration in samples containing this compound. mdpi.comresearchgate.net This method is particularly useful for quantifying the leaching of this compound from treated materials, such as fire-retardant wood. mdpi.comresearchgate.net By measuring the amount of phosphorus in the leachate, the amount of this compound that has been removed can be inferred. mdpi.com ICP-SFMS offers very low detection limits and high precision, making it suitable for trace-level analysis. nih.govthermofisher.com
Molybdenum-Blue Assays are a type of spectrophotometric method used for the quantitative analysis of phosphate. This colorimetric assay involves the reaction of phosphate ions with a molybdate (B1676688) reagent in an acidic solution to form a phosphomolybdate complex. This complex is then reduced to produce a stable blue-colored compound, the absorbance of which is measured spectrophotometrically, typically around 880 nm. The intensity of the blue color is directly proportional to the phosphate concentration, allowing for the quantification of this compound by measuring its phosphate content. This method is often used for purity validation and quantitative analysis in various samples.
Interactive Data Table: Spectrophotometric and Elemental Analysis Techniques for this compound
| Technique | Principle | Analyte | Application | Reference |
| ICP-SFMS | Elemental analysis by mass spectrometry | Phosphorus | Quantifying leaching from treated materials | mdpi.comresearchgate.netresearchgate.net |
| Molybdenum-Blue Assay | Colorimetric reaction forming a blue complex | Phosphate | Quantitative analysis and purity validation |
Emerging Research Frontiers and Future Directions in Guanylurea Phosphate Studies
Development of Novel Guanylurea (B105422) Phosphate (B84403) Derivatives with Enhanced Functionality
The functionalization of guanylurea phosphate is a burgeoning area of research, aimed at creating new derivatives with superior properties. One approach involves the reaction of the urea (B33335) moiety in GUP with isocyanates under anhydrous conditions to form new urea derivatives, although specific products are not yet well-characterized in the literature. Another strategy focuses on creating guanylurea alcohol phosphate salts. google.com In this method, phosphoric acid is first reacted with a polyhydric alcohol to create a mono- or polyhydroxyl functional phosphate ester. google.com This ester can then be reacted into polyurethane or polyepoxide compositions through its reactive hydroxyl groups, leading to polymers with improved properties compared to those where GUP is merely physically mixed in as a flame retardant. google.com
Research has also explored the creation of methylolated this compound (MGUP) for use in fire-retardant systems, sometimes in conjunction with boric acid. researchgate.net This modification aims to enhance the compatibility and performance of GUP within polymer matrices. The development of these derivatives is driven by the need for flame retardants that are less leachable and more integrated into the material's structure. google.com
Advanced Composite Materials Design Incorporating this compound
This compound is a well-established and effective flame retardant for various materials, including wood and polymers. mdpi.com Its mechanism involves acting as an acidic and foaming agent during combustion, promoting the formation of a protective char layer that insulates the material and reduces the release of flammable gases. mdpi.com
Recent research has focused on incorporating GUP into advanced composite materials to enhance their fire resistance. Studies have shown that GUP works synergistically with other flame retardants like ammonium (B1175870) polyphosphate (APP) and boric acid. mdpi.comresearchgate.net For instance, combining GUP and APP in wood flour/high-density polyethylene (B3416737) (HDPE) composites has demonstrated enhanced fire retardancy. Similarly, a mixture of GUP, boric acid, and ammonium phosphate has been used to effectively treat plywood. mdpi.com
A notable application is in the development of intumescent fire-retardant systems. One such system consists of GUP, APP, pentaerythritol (B129877) (PER), and melamine (B1676169) (MEL), which has shown superior fire and smoke resistance compared to commercial products when applied as a coating on plywood. mdpi.com Another innovative approach involves incorporating GUP into an aqueous melamine-urea-formaldehyde (B8673199) (MUF) resin to create a translucent, intumescent varnish for wood. researchgate.netresearchgate.net At a 12% concentration, this varnish significantly reduced total heat release and smoke production. researchgate.net
Researchers are also exploring ways to improve the water resistance of GUP-treated materials, a key challenge due to GUP's water solubility. mdpi.com One method involves introducing GUP into furfurylated wood, where the in-situ polymerization of furfuryl alcohol (FA) encapsulates the GUP, reducing its leachability. mdpi.comtandfonline.com This process has been shown to decrease the heat release rate of the wood without compromising its mechanical properties. mdpi.com
Table 1: Performance of GUP in Fire-Retardant Wood Composites
| Composite System | GUP Concentration/Combination | Key Finding | Reference |
|---|---|---|---|
| Decorative Bamboo Filament | 25% GUP | Peak heat release rate reduced by 44.9%; total heat release reduced by 42.2%. | ncsu.edu |
| Wood Varnish | 12% GUP in MUF resin | Total smoke production reduced by 74.1%; total heat release reduced by 73.5%. | researchgate.net |
| Furfurylated Pine Wood | GUP with furfuryl alcohol | Heat release rate reduced from 454.8 to 264.9 kW/m². | mdpi.com |
Enhanced Bioremediation Strategies for this compound Contamination
Guanylurea is a primary and persistent metabolite of metformin (B114582), one of the world's most prescribed drugs for type II diabetes. frontiersin.orgasm.org Its widespread presence in wastewater has made its bioremediation a critical area of environmental research. asm.orgnih.gov While often considered recalcitrant, recent studies have identified microorganisms capable of degrading it. researchgate.netnih.gov
A key breakthrough has been the isolation and characterization of Pseudomonas mendocina strain GU, which can utilize guanylurea as its sole nitrogen source. nih.gov This bacterium possesses a novel enzyme, guanylurea hydrolase (GuuH), which catalyzes the first step in the degradation pathway: the conversion of guanylurea into guanidine (B92328) and ammonia (B1221849). frontiersin.orgnih.gov Subsequent enzymatic steps involving guanidine carboxylase, carboxyguanidine deiminase, and allophanate (B1242929) hydrolase lead to the complete mineralization of guanylurea into carbon dioxide and ammonia. frontiersin.orgfrontiersin.org
Table 2: Enzymatic Pathway of Guanylurea Biodegradation by Pseudomonas mendocina GU
| Step | Enzyme | Reaction | Reference |
|---|---|---|---|
| 1 | Guanylurea Hydrolase (GuuH) | Guanylurea → Guanidine + Ammonia | frontiersin.orgnih.gov |
| 2 | Guanidine Carboxylase | Guanidine → Carboxyguanidine | frontiersin.org |
| 3 | Carboxyguanidine Deiminase (CgdAB) | Carboxyguanidine → Allophanate | frontiersin.org |
The discovery of this metabolic pathway and the enzymes involved is significant for developing enhanced bioremediation strategies for wastewater treatment plants (WWTPs) where guanylurea tends to accumulate. frontiersin.orgasm.orgresearchgate.net Understanding the genetic basis of this degradation allows for the potential bio-augmentation of WWTPs with specialized microbes or the engineering of enzymatic treatment systems. nih.gov Research has also identified Aminobacter sp. MET, which metabolizes metformin to guanylurea, and has genes for a transport system to expel the guanylurea. frontiersin.org The combined action of microbes like Aminobacter and Pseudomonas could lead to more effective removal of both metformin and its persistent metabolite from aquatic environments.
Computational Design and Prediction of New this compound Applications
Computational methods, particularly Density Functional Theory (DFT), are becoming instrumental in understanding and predicting the properties of this compound and its derivatives. ua.pt DFT is a quantum mechanical modeling technique used to investigate the electronic structure of molecules, which helps in predicting their reactivity, stability, and potential applications. ua.ptscitepress.org
In the context of GUP, computational studies are being used to explore its nonlinear optical (NLO) properties. researchgate.net Research on guanylurea(1+) hydrogen phosphite (B83602), a related compound, has utilized DFT calculations at the B3LYP/6-311+G(d,p) level to assign vibrational spectra and understand its molecular structure, which is crucial for its NLO activity. researchgate.net Such computational simulations can link the molecular structure, including intermolecular hydrogen bonds, to the material's properties, paving the way for the design of new crystals for applications in photonics and optoelectronics. researchgate.netnih.gov
DFT is also being applied to study the interactions of GUP within composite materials. For example, DFT analysis has helped to understand how the chelation effect of certain metals can influence the structure of the char layer formed during combustion, leading to superior fire resistance. researchgate.net By modeling the electronic structure and reaction energetics, researchers can predict the effectiveness of new GUP derivatives and synergistic flame-retardant combinations before undertaking extensive experimental synthesis and testing. arxiv.org This computational-led approach accelerates the design of new materials with tailored properties.
Integration of this compound Research into Circular Economy Models
Integrating this compound into circular economy models presents a compelling opportunity, particularly given its status as both an industrial chemical and a widespread environmental pollutant. The circular economy framework emphasizes minimizing waste and maximizing resource utilization through strategies like recycling and upcycling.
A key aspect of this integration involves the concept of "waste-to-value." Guanylurea, which accumulates in wastewater from the degradation of metformin, can be viewed not as a waste product but as a potential resource. frontiersin.orgasm.org Research into bioremediation pathways, such as those identified in Pseudomonas mendocina, demonstrates that this "waste" can be mineralized, effectively recycling the nitrogen content back into the ecosystem. nih.gov
Furthermore, there is potential for upcycling. For instance, research has demonstrated the upcycling of plastic waste, like Poly(ethylene terephthalate) (PET), into valuable materials. researchgate.netacs.org A similar paradigm could be applied to guanylurea. Chemical or biological transformation of guanylurea recovered from wastewater could potentially be used to synthesize new, valuable compounds. For example, the core structure of guanylurea is related to compounds used in the synthesis of antimicrobial polymers, suggesting a potential high-value application. acs.org By viewing guanylurea contamination as a feedstock source, research can shift from solely focusing on degradation to exploring pathways for its conversion into new flame retardants, fertilizers, or specialty chemicals, thus closing the loop and contributing to a more sustainable chemical industry.
Table of Mentioned Compounds
| Compound Name |
|---|
| Allophanate |
| Ammonium polyphosphate (APP) |
| Boric acid |
| Carboxyguanidine |
| Dicyandiamide (B1669379) |
| Furfuryl alcohol (FA) |
| Guanidine |
| Guanylurea |
| This compound (GUP) |
| Isocyanate |
| Melamine (MEL) |
| Melamine-urea-formaldehyde (MUF) |
| Metformin |
| Methylolated this compound (MGUP) |
| Pentaerythritol (PER) |
| Phosphoric acid |
| Poly(ethylene terephthalate) (PET) |
| Polyepoxide |
| Polyurethane |
Q & A
Q. What are the key physicochemical properties of guanylurea phosphate, and how are they validated in experimental settings?
this compound (CAS 36897-89-9; molecular formula C₂H₆N₄O·H₃O₄P) is characterized by its solubility in water, stability under standard laboratory conditions, and purity (>98% as per chromatographic assays). Researchers should verify these properties using techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and thermogravimetric analysis (TGA) for stability testing. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant effects. Waste must be segregated, labeled, and processed by certified hazardous waste management services. Emergency procedures (e.g., eye rinsing with water for 15 minutes) and material safety data sheets (MSDS) should be accessible .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document reaction conditions (temperature, pH, stoichiometry) meticulously. Use standardized reagents and validate intermediates via mass spectrometry (MS). For example, this compound is synthesized via phosphorylation of guanylurea; reaction progress can be monitored using thin-layer chromatography (TLC). Publish detailed protocols in supplementary materials to aid replication .
Advanced Research Questions
Q. What experimental designs are effective for studying this compound’s environmental persistence and ecotoxicity?
Chronic exposure studies using model organisms (e.g., Oryzias latipes) at environmentally relevant concentrations (1–100 ng/L) are critical. Measure endpoints like growth inhibition, metabolic dysregulation (e.g., lipid metabolism via LC-MS metabolomics), and reproductive impacts. Control for confounding factors (e.g., pH, temperature) and use metformin as a comparator due to guanylurea’s higher potency .
Q. How can analytical methods resolve contradictions in this compound detection across environmental matrices?
Discrepancies in surface water concentrations (µg/L vs. ng/L) may arise from detection limits or matrix interference. Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated guanylurea) for quantification. Validate methods via spike-recovery experiments and inter-laboratory comparisons to ensure reliability .
Q. What strategies address conflicting data on this compound’s metabolic effects in aquatic organisms?
Employ multi-omics approaches (transcriptomics, proteomics) to identify mechanistic pathways. For instance, observed lipid metabolism disruptions in Oryzias latipes could be linked to peroxisome proliferator-activated receptor (PPAR) pathway modulation. Replicate studies under controlled conditions and statistically adjust for batch effects using mixed-effects models .
Q. How can this compound’s role as a synthetic intermediate be optimized in organic chemistry workflows?
Incorporate it into multi-step reactions (e.g., heterocyclic compound synthesis) under inert atmospheres to prevent hydrolysis. Monitor intermediates via real-time infrared (IR) spectroscopy. For scaled-up protocols, optimize solvent systems (e.g., aqueous ethanol) to balance yield and environmental impact .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Account for non-monotonic responses via Bayesian hierarchical models. Open-source tools like R/Brms or Python/PyMC3 facilitate reproducibility .
Q. How should researchers document this compound experiments to meet journal standards?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data (e.g., spectral files, chromatograms) in public repositories like Zenodo. For methods, cite established protocols and detail deviations in supplementary information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
